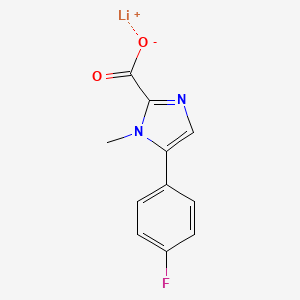
lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate moiety, which imparts distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 4-fluoroaniline with methyl isocyanate to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 1-methylimidazole-2-carboxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the carboxylate group.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
- Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxyhexanoate
Uniqueness
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its imidazole ring and fluorophenyl group differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
特性
分子式 |
C11H8FLiN2O2 |
|---|---|
分子量 |
226.2 g/mol |
IUPAC名 |
lithium;5-(4-fluorophenyl)-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9FN2O2.Li/c1-14-9(6-13-10(14)11(15)16)7-2-4-8(12)5-3-7;/h2-6H,1H3,(H,15,16);/q;+1/p-1 |
InChIキー |
HPASYMCIWHHPLL-UHFFFAOYSA-M |
正規SMILES |
[Li+].CN1C(=CN=C1C(=O)[O-])C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)



![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)


![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)





